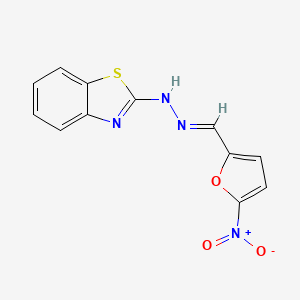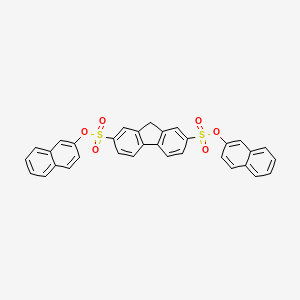
4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
描述
4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as ESI-09, is a small molecule inhibitor of Wnt signaling. Wnt signaling is a critical pathway in embryonic development, tissue homeostasis, and regeneration, as well as in various diseases, including cancer, fibrosis, and neurodegenerative disorders. ESI-09 has been shown to inhibit Wnt signaling in vitro and in vivo, making it a promising tool for studying the role of Wnt signaling in various biological processes and for developing new therapies for Wnt-related diseases.
作用机制
4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione inhibits Wnt signaling by targeting the interaction between the Wnt ligand and its receptor, Frizzled. Specifically, this compound binds to a conserved cysteine residue in the extracellular domain of Frizzled, which is essential for Wnt-Frizzled interaction. This binding prevents the formation of the Wnt-Frizzled complex, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the biological context. For example, this compound has been shown to regulate the expression of genes involved in axon guidance and synapse formation in the developing nervous system. This compound has also been shown to inhibit the proliferation and invasion of cancer cells and to induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting Wnt signaling in various biological contexts, making it a useful tool for studying the role of Wnt signaling in different biological processes. However, this compound also has some limitations. It has been shown to have off-target effects on other signaling pathways, such as the Hedgehog pathway, which may complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione and its role in regulating Wnt signaling. One direction is to investigate the effects of this compound on Wnt signaling in different cell types and tissues, as well as in different disease contexts. Another direction is to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability. Additionally, future research could focus on developing more selective inhibitors of Wnt signaling that do not have off-target effects on other signaling pathways. Finally, this compound could be used as a starting point for developing new therapies for Wnt-related diseases, such as cancer and fibrosis.
科学研究应用
4-(2-hydroxy-3,5-diiodobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been used in various scientific research applications to study the role of Wnt signaling in different biological processes. For example, this compound has been used to investigate the role of Wnt signaling in the development of the nervous system, where it has been shown to regulate axon guidance and synapse formation. This compound has also been used to study the role of Wnt signaling in cancer, where it has been shown to inhibit tumor growth and metastasis in various types of cancer.
属性
IUPAC Name |
(4Z)-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2N2O3/c1-9-2-4-12(5-3-9)21-17(24)13(16(23)20-21)7-10-6-11(18)8-14(19)15(10)22/h2-8,22H,1H3,(H,20,23)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIJTJGVFIYBB-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)I)I)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3872815.png)
![2-hydroxy-5-iodo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3872817.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B3872838.png)
![2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B3872850.png)
![2-(4-chlorophenyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3872854.png)
![6-[(3-chlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3872863.png)
![5-[(2-phenoxypropanoyl)amino]isophthalamide](/img/structure/B3872870.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3872893.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B3872900.png)
